molecular formula C15H17N3O3 B2633810 6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923689-26-3

6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2633810
CAS RN: 923689-26-3
M. Wt: 287.319
InChI Key: AEGPCDUXTUTIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . These compounds are known as pyrimidinediones .


Synthesis Analysis

The synthesis of pyrimidinediones involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups. The presence of a hydroxypropyl and phenyl group further adds to its structural complexity .


Chemical Reactions Analysis

Pyrimidinediones are involved in various chemical reactions. For instance, they can undergo condensation reactions with DMF–DMA, resulting in the formation of pyrido[2,3-d]pyrimidin-5-one .

Scientific Research Applications

Chemistry of Pyrimido[4,5-d]pyrimidines

This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems . The chemistry of these compounds is of significant interest due to their reactivity and potential for various synthetic routes .

Synthesis Methods

The synthesis of these compounds involves the reaction of aldehydes, barbituric acid, and ammonium acetate/urea . This method provides a quick access to dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .

Biological Applications

Pyrimido[4,5-d]pyrimidines have been studied for their biological characteristics and have found large-scale applications in the medical and pharmaceutical fields . They have been used to construct new standard biological components .

DNA Repair Mechanism

Compounds similar to this have been used as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Cancer Treatment

These compounds have been evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines . This suggests potential applications in cancer treatment .

Natural Metabolites

Pyrimidinediones, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups, include naturally occurring metabolites . This suggests potential applications in understanding and manipulating biological pathways .

properties

IUPAC Name

6-(3-hydroxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-8-4-7-18-9-11-12(14(18)20)13(17-15(21)16-11)10-5-2-1-3-6-10/h1-3,5-6,13,19H,4,7-9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGPCDUXTUTIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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